
(R)-5,5'-Dodecamethylenedioxy-2,2'-bis(diphenyl phosphino)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl is a chiral diphosphine ligand. It is widely used in asymmetric synthesis and catalysis due to its high enantioselectivity and reactivity. This compound is particularly valuable in the field of organophosphorus chemistry, where it serves as a bidentate ligand in various metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine hydrides.
Scientific Research Applications
®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl involves its role as a ligand in metal-catalyzed reactions. The compound coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it highly valuable in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand with high enantioselectivity.
Bis(diphenylphosphino)methane: A diphosphine ligand used in similar catalytic applications.
Diphosphines: A broad class of compounds with two phosphine groups linked by a backbone, used in various metal-catalyzed reactions.
Uniqueness
®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl is unique due to its specific chiral structure and the presence of the dodecamethylenedioxy linker. This structure provides enhanced stability and reactivity in catalytic applications, making it a valuable tool in asymmetric synthesis and other advanced chemical processes.
Properties
Molecular Formula |
C48H50O2P2 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
(24-diphenylphosphanyl-7,20-dioxatricyclo[19.3.1.12,6]hexacosa-1(24),2,4,6(26),21(25),22-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C48H50O2P2/c1-2-4-6-8-22-36-50-40-32-34-48(52(43-27-17-11-18-28-43)44-29-19-12-20-30-44)46(38-40)45-37-39(49-35-21-7-5-3-1)31-33-47(45)51(41-23-13-9-14-24-41)42-25-15-10-16-26-42/h9-20,23-34,37-38H,1-8,21-22,35-36H2 |
InChI Key |
LDCLIRKXVKCMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


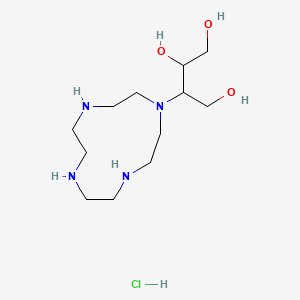
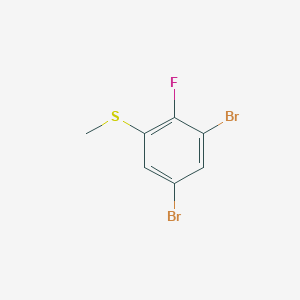

![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)



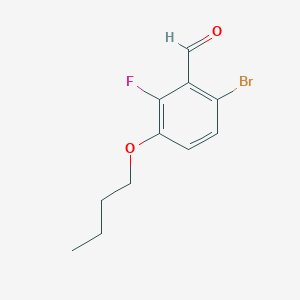
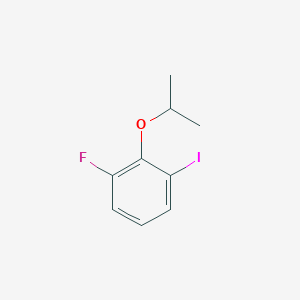

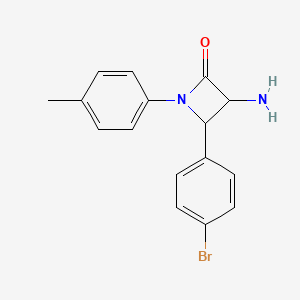

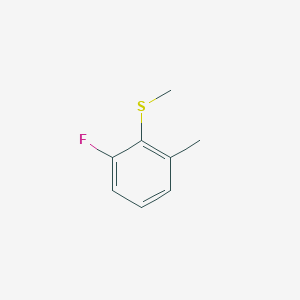
![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)
